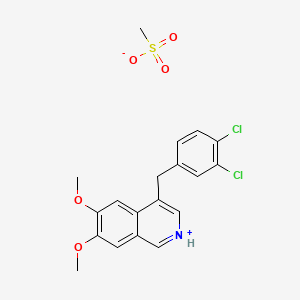![molecular formula C8H15N3O B13750588 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine CAS No. 50693-80-6](/img/structure/B13750588.png)
1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine is a heterocyclic compound that features both an oxazoline and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of microreactor systems can enhance the reaction rates and yields, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and leading to biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting antimicrobial and antitumor activities.
Uniqueness: 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Eigenschaften
CAS-Nummer |
50693-80-6 |
|---|---|
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(4R)-4-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15N3O/c1-7-6-12-8(10-7)11-4-2-9-3-5-11/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
WOEPIKLBVHLVEV-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1COC(=N1)N2CCNCC2 |
Kanonische SMILES |
CC1COC(=N1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


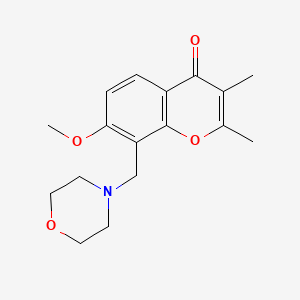
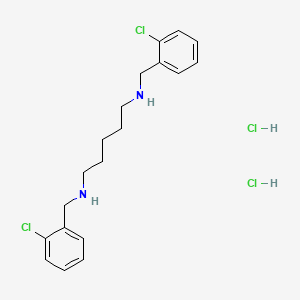
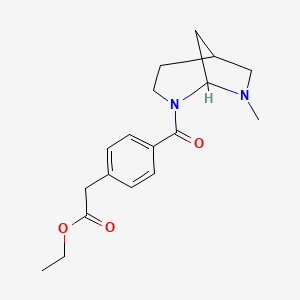


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
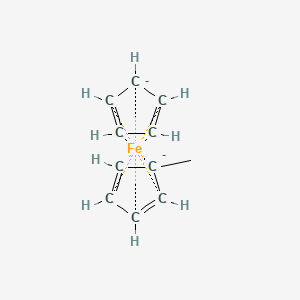
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
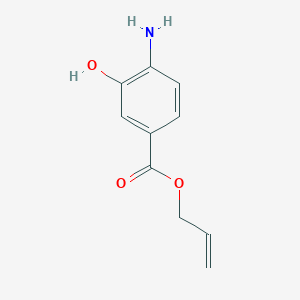
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
